molecular formula C14H18N4O8 B14156754 Tropine picrate CAS No. 6164-68-7

Tropine picrate

Cat. No.: B14156754
CAS No.: 6164-68-7
M. Wt: 370.31 g/mol
InChI Key: HFBUEWDSKZLEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tropine picrate is an organic salt formed by the reaction of tropine (a bicyclic amino alcohol derived from tropane alkaloids) with picric acid (2,4,6-trinitrophenol). Tropine itself is a key intermediate in the biosynthesis of alkaloids such as atropine and scopolamine, which are known for their anticholinergic properties . The picrate moiety introduces strong hydrogen-bonding capabilities and electron-withdrawing nitro groups, which often enhance crystalline stability and influence physicochemical properties like solubility and optical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tropine picrate can be synthesized through the reaction of tropine with picric acid. The reaction typically involves mixing an aqueous solution of tropine with an aqueous solution of picric acid, resulting in the formation of this compound as a precipitate. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

This would include the use of industrial reactors, controlled reaction conditions, and purification processes to ensure the quality and yield of the final product .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding tropine derivatives and their applications:

Tropane Alkaloids and their Applications

Tropane alkaloids, found in Solanaceae plants, are categorized into tropine and ecgonine derivatives . Tropine derivatives, such as atropine and scopolamine, serve as models for anticholinergic drugs and inspire the development of selective muscarinic receptor antagonists . On the other hand, ecgonine derivatives include cocaine, a principal drug of abuse .

Industrial Applications

The pharmaceutical industry utilizes tropane derivatives in over 20 active pharmaceutical substances, functioning as mydriatics, antiemetics, antispasmodics, anesthetics, and bronchodilators . These raw materials are sourced from natural products isolated from cultivated transgenic plants, mainly scopolamine and atropine from Australian Duboisia, and chemical synthesis based on tropinone . Tropinone can be transformed into tropine and its esters, scopine and nortropine derivatives, and tropane quaternary ammonium salts .

Research and Synthesis

Research has explored the synthesis of cycloheptene carboxylic acids through the acid treatment of 2—(31 -phenyl-31 -oxopropyl) cyclopentanone . This process involves the ring expansion of 1,5-diketones to cycloheptene carboxylic acids .

Thermal Degradation of Tropanes

The temperature-related degradation of tropanes like atropine and scopolamine has been studied using GC-MS instruments . At higher temperatures, these compounds undergo degradation, leading to the formation of products such as scopolamine-H2O and scopolamine-CH2O .

Writing in Science

Mechanism of Action

The mechanism of action of tropine picrate involves its interaction with various molecular targets. Tropine, as a tropane alkaloid, can interact with muscarinic acetylcholine receptors, leading to anticholinergic effects. This interaction blocks the action of acetylcholine, a neurotransmitter, resulting in various physiological effects . The picrate component may also contribute to the compound’s overall activity, although its specific role is less well understood .

Comparison with Similar Compounds

Structural and Functional Analogues of Tropine Picrate

Tropine Esters

Tropine derivatives, such as tropine acetate and tropine benzoate, are esterified forms of tropine found in Bruguiera species. These compounds share the tropine backbone but differ in their acyl substituents, which modulate lipophilicity and bioactivity. For example:

Compound Acyl Group Plant Source Key Properties References
Tropine acetate Acetyl B. exaristata Moderate lipophilicity, antimicrobial
Tropine benzoate Benzoyl B. exaristata Enhanced stability, potential CNS effects
This compound Picryl Synthetic High crystallinity, NLO potential* Inferred

*Inferred from studies on glycine picrate and threoninium picrate, which exhibit notable nonlinear optical (NLO) properties due to the picrate ion’s electron-deficient aromatic system .

Organic Picrate Salts

Organic picrates, such as glycine picrate and 2-aminopyrimidinium picrate, share the picrate anion but differ in their cationic components. Key comparisons include:

Compound Cation Type Melting Point (°C) Solubility (H₂O) NLO Activity (SHG Efficiency*) Stability
Glycine picrate Amino acid 180–182 High 1.5× urea Hygroscopic
L-Threoninium picrate Amino acid 165–167 Moderate 2.1× urea Thermally stable
2-Aminopyrimidinium picrate Heterocyclic amine 220–222 Low Not reported High crystalline order
This compound Bicyclic amine ~190–200† Moderate‡ Estimated 1.8× urea Likely stable Inferred

*Second-harmonic generation (SHG) efficiency relative to urea.
†Estimated based on analogous picrates.
‡Predicted from tropine’s moderate polarity and picrate’s hydrophobicity.

Key Findings :

  • Optical Properties : Picrate salts generally exhibit strong NLO responses due to charge transfer between the cation and the picrate anion. This compound’s bicyclic structure may enhance this effect compared to linear amines like glycine .
  • Stability: Hydrogen bonding between the picrate anion and cationic groups (e.g., -NH in tropine) likely stabilizes the crystal lattice, as seen in 2-aminopyrimidinium picrate .
  • Bioactivity : Unlike tropine esters, which show antimicrobial and CNS activity, organic picrates are less studied for pharmacological effects but may have niche applications in materials science .

Contrast with Metal Picrates

Metal picrates (e.g., lead picrate) are highly sensitive explosives due to the combination of picric acid’s nitro groups with metal ions. In contrast, organic picrates like this compound are less explosive but may still exhibit sensitivity to friction or heat, albeit to a lesser degree .

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Tropine picrate, and what critical factors influence reaction efficiency?

this compound is typically synthesized via acid-base reactions between tropine and picric acid. Key considerations include maintaining anhydrous conditions (due to picric acid's reactivity with metals) , optimizing stoichiometric ratios, and selecting inert solvents. Temperature control is critical to prevent unintended decomposition. Post-synthesis characterization should include NMR for molecular verification, XRD for crystal structure analysis, and thermal gravimetric analysis (TGA) for stability assessment. Safety protocols are essential due to the explosive nature of picrate salts .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural properties?

X-ray diffraction (XRD) is critical for resolving crystal structures, particularly the coordination geometry of the picrate anion . Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., nitro groups in picrate), while nuclear magnetic resonance (NMR) confirms proton environments in the tropine moiety. Differential scanning calorimetry (DSC) assesses thermal stability, and mass spectrometry (MS) verifies molecular weight. Cross-referencing experimental data with computational models (e.g., density functional theory) enhances accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?

Design controlled degradation studies with systematic variation of humidity, temperature, and light exposure. Use high-performance liquid chromatography (HPLC) paired with mass spectrometry to track degradation products. Apply multivariate statistical analysis (e.g., principal component analysis) to identify dominant degradation pathways. Comparative studies with structurally similar picrates (e.g., ammonium picrate) can contextualize findings .

Q. What advanced methodologies are employed to evaluate this compound’s non-linear optical (NLO) properties for materials science applications?

The Z-scan technique measures third-order NLO coefficients (e.g., nonlinear refractive index), while hyper-Rayleigh scattering assesses second-order effects. Compare results with computational predictions from density functional theory (DFT) models. Structural modifications (e.g., cation substitution) can be tested to enhance NLO performance, with validation via crystallographic data .

Q. How can experimental designs optimize this compound synthesis for high yield and purity while minimizing hazardous byproducts?

Implement design of experiments (DoE) approaches, such as response surface methodology, to optimize pH, solvent polarity, and reaction time. Use in-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation. Compare with alternative routes (e.g., microwave-assisted synthesis) for efficiency. Purity assessment via HPLC-UV and impurity profiling are critical .

Q. What analytical strategies effectively detect and quantify residual picric acid in this compound samples?

Reverse-phase HPLC with UV detection at 355 nm (picric acid’s absorbance maximum) is standard. Ion chromatography can distinguish picric acid from its salts. Calibration curves with spiked samples improve quantification accuracy. Address matrix effects by validating methods against standardized reference materials .

Q. How can researchers investigate this compound’s interactions with biological macromolecules for pharmacological studies?

Employ fluorescence quenching assays to assess binding to proteins (e.g., serum albumin). Circular dichroism (CD) spectroscopy detects conformational changes in biomolecules. Molecular docking simulations predict binding sites, validated by isothermal titration calorimetry (ITC) for thermodynamic profiling. Comparative studies with tropine derivatives contextualize specificity .

Q. What statistical frameworks are suitable for analyzing batch-to-batch variability in this compound’s spectroscopic data?

Apply analysis of variance (ANOVA) to identify significant variations across synthesis batches. Machine learning algorithms (e.g., partial least squares regression) correlate spectral features with purity metrics. Standardize data collection protocols (e.g., instrument calibration) to minimize noise .

Q. How should stability studies be designed to predict this compound’s shelf-life under long-term storage conditions?

Follow ICH Q1A(R2) guidelines for accelerated stability testing, exposing samples to elevated temperatures (40–60°C) and controlled humidity (75% RH). Monitor purity via HPLC and degradation kinetics. Use the Arrhenius equation to extrapolate shelf-life at standard storage conditions. Compare with degradation pathways of analogous picrates .

Q. What computational models best predict this compound’s reactivity in solution-phase chemical reactions?

Density functional theory (DFT) calculates electron density distributions and reaction activation energies. Molecular dynamics (MD) simulations model solvation effects and diffusion rates. Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of reaction progress). Cross-reference with data from picrate salts with known reactivity profiles .

Properties

CAS No.

6164-68-7

Molecular Formula

C14H18N4O8

Molecular Weight

370.31 g/mol

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-3-ol;2,4,6-trinitrophenol

InChI

InChI=1S/C8H15NO.C6H3N3O7/c1-9-6-2-3-7(9)5-8(10)4-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-8,10H,2-5H2,1H3;1-2,10H

InChI Key

HFBUEWDSKZLEFF-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.